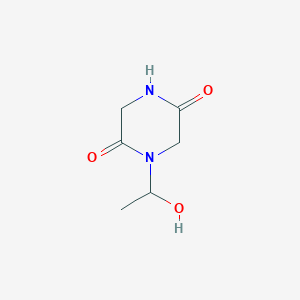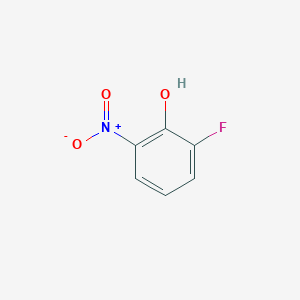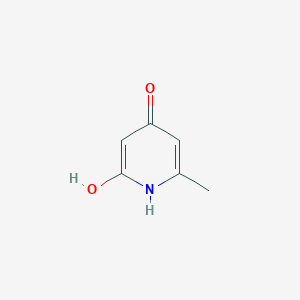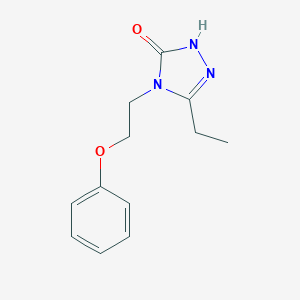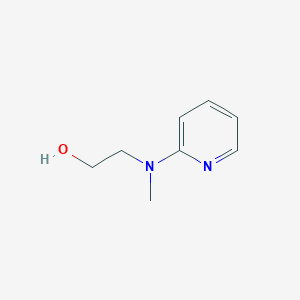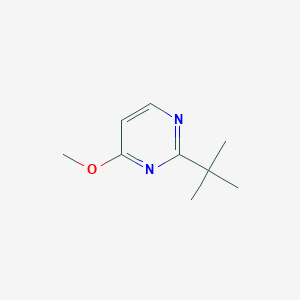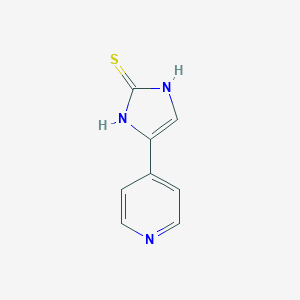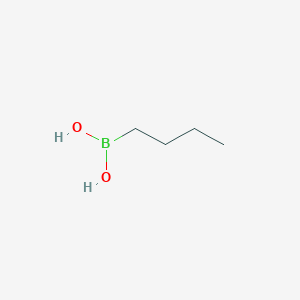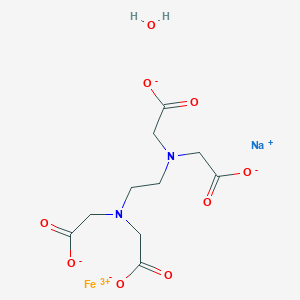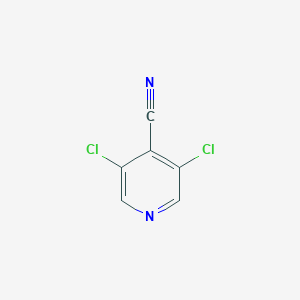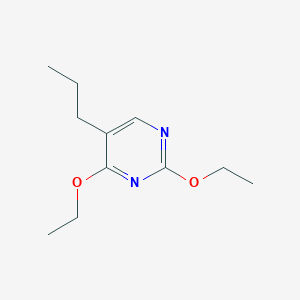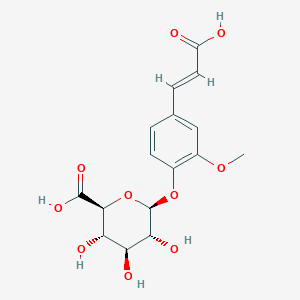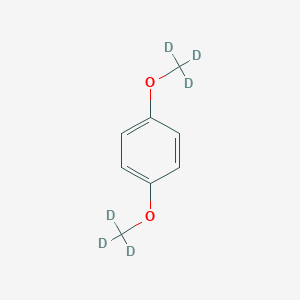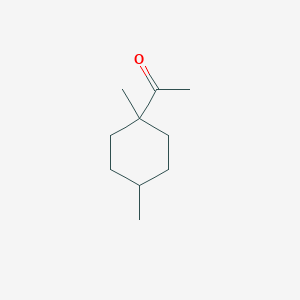
1-(1,4-Dimethylcyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dimethylcyclohexyl)ethanone, commonly known as DMCE, is a ketone compound with a cyclohexane ring. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications. DMCE is synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for scientific research in various fields.
作用機序
The mechanism of action of DMCE is not fully understood. However, it is believed to act as a modulator of the immune response by inhibiting the production of pro-inflammatory cytokines. DMCE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
DMCE has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. DMCE has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. In addition, DMCE has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.
実験室実験の利点と制限
DMCE is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, DMCE has limited solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, DMCE has a low boiling point, which can make it difficult to handle in high-temperature reactions.
将来の方向性
There are several potential future directions for research on DMCE. One area of research could focus on the development of new synthetic methods for DMCE that are more efficient and environmentally friendly. Another area of research could focus on the use of DMCE as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of DMCE and its potential use in the treatment of inflammatory and oxidative stress-related diseases. Finally, research could be conducted on the potential use of DMCE in the development of new flavors and fragrances.
合成法
DMCE is synthesized through a four-step process starting from 4-methylcyclohexanone. The first step involves the reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride as a reducing agent. The second step involves the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using potassium permanganate. In the third step, the 4-methylcyclohexanone is reacted with ethyl magnesium bromide to form the Grignard reagent. Finally, the Grignard reagent is reacted with ethyl acetate to produce DMCE.
科学的研究の応用
DMCE has been studied for its potential as a flavoring agent in the food industry. It has also been investigated for its use as a solvent in the pharmaceutical industry. In addition, DMCE has been studied for its potential as a chiral auxiliary in organic synthesis. DMCE has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
特性
CAS番号 |
152468-75-2 |
|---|---|
製品名 |
1-(1,4-Dimethylcyclohexyl)ethanone |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-(1,4-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3 |
InChIキー |
WYZQFSCFZQBHMM-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C)C(=O)C |
正規SMILES |
CC1CCC(CC1)(C)C(=O)C |
同義語 |
Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



